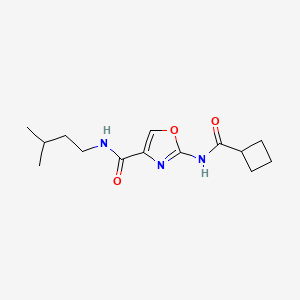
2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide, also known as CBX, is a synthetic compound that has been widely used in scientific research. CBX is a potent inhibitor of gap junctions, which are channels that allow the exchange of small molecules between adjacent cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterization
Research into related compounds often focuses on synthesis, characterization, and potential bioisosteric applications. For example, the synthesis and characterization of a research chemical termed 3,5-AB-CHMFUPPYCA, a bioisosteric replacement of an indazole ring frequently associated with synthetic cannabinoids, highlights the importance of structural analysis and differentiation between isomers in drug development and forensic chemistry (McLaughlin et al., 2016). This research underscores the potential for compounds like "2-(cyclobutanecarboxamido)-N-isopentyloxazole-4-carboxamide" to serve as scaffolds or intermediates in synthesizing bioactive molecules.
Chemical Synthesis Techniques
The development of synthetic methods for related compounds, such as the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrates advanced chemical synthesis techniques that could be applicable to "this compound" (André et al., 2013). Such methodologies enable the exploration of the compound's chemical space for potential pharmacological activities.
Application in Drug Development
The study of cyclobutane-containing compounds in drug development, such as the regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalyzed by quantum dots, illustrates the potential for constructing complex, bioactive molecules with high selectivity and efficiency (Jiang et al., 2019). This research suggests a pathway for leveraging the unique chemical properties of "this compound" in the synthesis of novel therapeutic agents.
Photochemical Synthesis
The application of photochemical reactions in the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation with solid acid catalysis in solvent-free conditions presents an efficient method for constructing heterocyclic compounds (Davoodnia et al., 2008). This technique could be explored for synthesizing derivatives of "this compound" to investigate their biological activities.
Advanced Catalysis in Heterocycle Synthesis
Research on the catalysis of heterocyclic compound synthesis, such as the diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids, reveals the potential for "this compound" in the creation of novel heterocycles with specific biological activities (Park & Kurth, 2000). Such compounds could contribute to drug discovery efforts targeting various diseases.
Eigenschaften
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(3-methylbutyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)6-7-15-13(19)11-8-20-14(16-11)17-12(18)10-4-3-5-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBDPFKXVSHYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=COC(=N1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

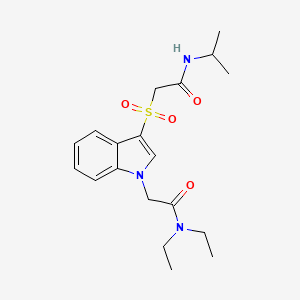
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)
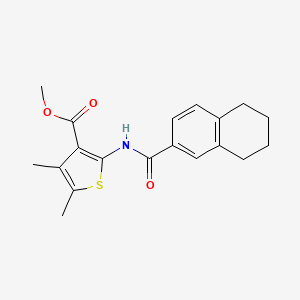
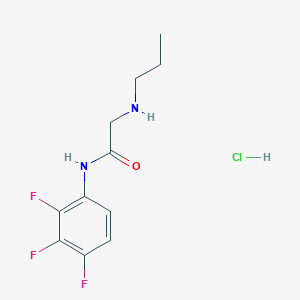
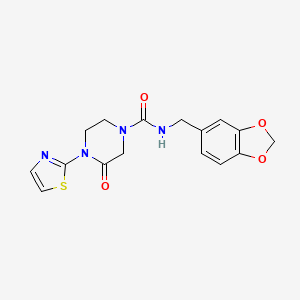

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)
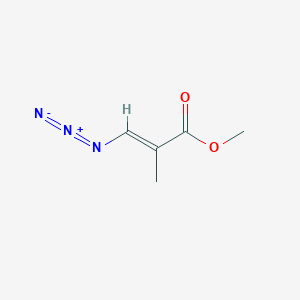
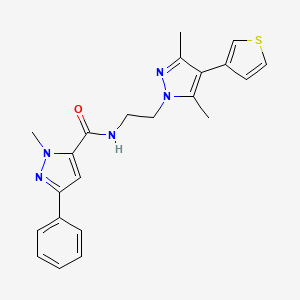

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
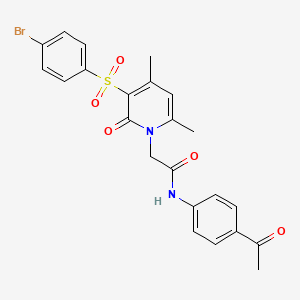

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)